5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS 1260669-88-2) is a privileged 3H-imidazo[4,5-b]pyridine scaffold with orthogonal C5-Br (cross-coupling) and C2-Cl (SNAr) reactivity, enabling sequential diversification for kinase inhibitor programs (JAK, Aurora A, B-Raf). This specific regioisomer is required for matched-pair selectivity studies; generic substitutions invalidate SAR. Essential for hit-to-lead expansion with demonstrated RSV and antibacterial activity.

Molecular Formula C6H3BrClN3
Molecular Weight 232.465
CAS No. 1260669-88-2
Cat. No. B580892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
CAS1260669-88-2
Molecular FormulaC6H3BrClN3
Molecular Weight232.465
Structural Identifiers
SMILESC1=CC(=NC2=C1NC(=N2)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11)
InChIKeyBNIZMXNWASRUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS 1260669-88-2): Core Scaffold for Kinase-Targeted Drug Discovery and SAR Exploration


5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS: 1260669-88-2) is a dihalogenated heteroaromatic building block featuring a 3H-imidazo[4,5-b]pyridine core with bromine substitution at the 5-position and chlorine substitution at the 2-position [1]. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its purine isosteric character, which confers broad utility in targeting ATP-binding sites of kinases and other nucleotide-dependent enzymes . This specific dihalogenated derivative serves as a versatile intermediate for cross-coupling reactions and nucleophilic aromatic substitution, enabling rapid diversification for structure-activity relationship (SAR) studies and lead optimization programs.

Why 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Mono-Halogenated or Alternative Scaffold Analogs


Generic substitution of 5-bromo-2-chloro-3H-imidazo[4,5-b]pyridine with mono-halogenated imidazo[4,5-b]pyridine derivatives or alternative heterocyclic scaffolds (e.g., imidazo[4,5-c]pyridine) is scientifically invalid due to the orthogonal reactivity imparted by the C5-bromine and C2-chlorine atoms, which enables sequential, site-selective functionalization essential for generating targeted chemical diversity [1]. Furthermore, the 3H-imidazo[4,5-b]pyridine scaffold confers distinct kinase selectivity profiles compared to its regioisomeric 1H-imidazo[4,5-c]pyridine counterpart, as demonstrated by matched-pair JAK selectivity analysis [2]. For procurement decisions, sourcing this specific dihalogenated regioisomer ensures the precise atomic substitution pattern (5-Br, 2-Cl) required for replicating published synthetic protocols, predicting SAR trends, or accessing unique intellectual property space without introducing unintended structural or biological variability.

Quantitative Differentiation of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine: SAR, Reactivity, and Scaffold Selectivity Data


Orthogonal Dihalogenation Enables Sequential, Site-Selective Derivatization

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine possesses two chemically distinct halogen substituents (C5-Br and C2-Cl) with markedly different reactivity profiles toward transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This enables orthogonal, sequential functionalization, a capability absent in mono-halogenated analogs (e.g., 5-bromo-3H-imidazo[4,5-b]pyridine or 2-chloro-3H-imidazo[4,5-b]pyridine) which limit derivatization to a single site [1]. Specifically, the C2-chlorine undergoes facile SNAr with amines, while the C5-bromine participates selectively in palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings [1]. This orthogonal reactivity is a defining feature of the dihalogenated scaffold and a primary basis for its procurement over simpler halogenated analogs.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

3H-Imidazo[4,5-b]pyridine Scaffold Demonstrates Distinct JAK Kinase Selectivity vs. 1H-Imidazo[4,5-c]pyridine Isomer

A matched-pair analysis of imidazopyridine regioisomers revealed that the 3H-imidazo[4,5-b]pyridine scaffold confers distinct JAK kinase selectivity compared to the 1H-imidazo[4,5-c]pyridine scaffold. While specific IC50 values for the target compound were not reported, the scaffold-level selectivity shift is substantial: the 3H-imidazo[4,5-b]pyridine scaffold (exemplified by compound 10) showed a JAK1/TYK2 selectivity ratio of approximately 4, whereas the matched 1H-imidazo[4,5-c]pyridine analog (compound 11) exhibited a selectivity ratio of approximately 0.25 [1]. This represents an approximately 16-fold difference in selectivity profile based solely on scaffold regioisomerism, underscoring the critical importance of selecting the correct imidazopyridine core for targeted kinase programs.

Kinase Selectivity Medicinal Chemistry Scaffold Hopping

Bromine Substitution on Imidazo[4,5-b]pyridine Core Confers Moderate Antiviral Activity (RSV EC50 = 21 μM)

In a study evaluating the biological activity of amidino-substituted imidazo[4,5-b]pyridine derivatives, bromo-substituted derivative 7 (containing an unsubstituted phenyl ring and a bromine on the core) demonstrated selective but moderate antiviral activity against respiratory syncytial virus (RSV) with an EC50 of 21 μM [1]. In contrast, the para-cyano-substituted derivative 17 showed weaker activity (EC50 58 μM) [1]. The most active compounds in this series (10 and 14) lacked bromine substitution and exhibited strong antiproliferative activity against colon carcinoma cells (IC50 0.4–0.7 μM) [1]. This data establishes a baseline SAR that the bromine substituent, while not optimal for antiproliferative potency in this specific amidino-substituted series, confers measurable antiviral activity and may serve as a starting point for optimization in RSV-targeted programs.

Antiviral Respiratory Syncytial Virus SAR

Bromine Substituent Confers Moderate Antibacterial Activity Against E. coli (MIC = 32 μM) vs. Inactive Non-Brominated Analogs

In a series of amidino-substituted imidazo[4,5-b]pyridine derivatives, all tested compounds lacked antibacterial activity except for bromo-substituted derivative 14, which demonstrated moderate activity against Escherichia coli with an MIC of 32 μM [1]. The non-brominated compounds in the series were uniformly inactive, indicating that the bromine substituent is a critical determinant for antibacterial activity in this chemotype [1]. While this specific derivative (14) contains a 2-imidazolinyl amidino group rather than the precise substitution pattern of the target compound, the data supports the class-level inference that bromine incorporation into the imidazo[4,5-b]pyridine core is associated with the emergence of antibacterial properties.

Antibacterial E. coli SAR

Optimal Research and Industrial Use Cases for 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS 1260669-88-2)


Sequential Derivatization for Focused Kinase Inhibitor Library Synthesis

Leverage the orthogonal reactivity of the C2-chlorine (SNAr with amines) and C5-bromine (Pd-catalyzed cross-coupling) to construct diverse, focused libraries of 3H-imidazo[4,5-b]pyridine-based kinase inhibitors from a single starting material [1]. This approach minimizes synthetic steps and maximizes chemical space exploration for hit-to-lead and lead optimization programs targeting Aurora A kinase, JAK family kinases, or B-Raf kinase [1][2]. The dihalogenated scaffold is particularly suited for generating analogs with varied C2-amino and C5-aryl/heteroaryl substitution patterns, a common SAR strategy in imidazopyridine kinase inhibitor programs [3].

JAK-Selective Probe and Lead Compound Development

Utilize the 3H-imidazo[4,5-b]pyridine core as the scaffold of choice for developing JAK1-selective or JAK1/TYK2-dual inhibitors, as this regioisomer confers distinct selectivity profiles compared to the 1H-imidazo[4,5-c]pyridine isomer (approximately 16-fold difference in JAK1/TYK2 selectivity ratio between matched pairs) [2]. The target compound serves as a versatile intermediate for installing substituents that modulate JAK isoform selectivity, enabling the rational design of probes and leads for autoimmune and inflammatory disease indications.

Antiviral Drug Discovery Targeting Respiratory Syncytial Virus (RSV)

Employ 5-bromo-2-chloro-3H-imidazo[4,5-b]pyridine as a starting scaffold for RSV antiviral drug discovery programs. Bromo-substituted imidazo[4,5-b]pyridine derivatives have demonstrated measurable RSV inhibitory activity (EC50 = 21 μM) [4]. The target compound provides a functionalized core for SAR expansion around the C2 and C5 positions to optimize antiviral potency while maintaining the bromine substituent that is associated with RSV activity in this chemotype [4].

Antibacterial Lead Generation Targeting Gram-Negative Pathogens

Incorporate 5-bromo-2-chloro-3H-imidazo[4,5-b]pyridine into antibacterial discovery programs targeting Escherichia coli and potentially other Gram-negative pathogens. Bromo-substituted imidazo[4,5-b]pyridine derivatives exhibit measurable antibacterial activity (MIC = 32 μM against E. coli), whereas non-brominated analogs are inactive [4]. The target compound's dihalogenated structure enables systematic SAR exploration to improve antibacterial potency while preserving the bromine substituent critical for activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.